4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a benzofuran moiety, a nitrophenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include benzofuran-2-carboxylic acid, nitrobenzene derivatives, and morpholine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Butyl 4-((1-benzofuran-2-ylcarbonyl)amino)benzoate: Similar in structure but with a butyl group instead of the morpholine ring.
Ethyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate: Contains an ethyl ester group instead of the morpholine ring.
Ethyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate: Features a piperazine ring and a benzoyl group.
Uniqueness
What sets 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H23N3O7 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-(2-morpholin-4-ium-4-ylethyl)-2-(4-nitrophenyl)-5-oxo-2H-pyrrol-4-olate |
InChI |
InChI=1S/C25H23N3O7/c29-23(20-15-17-3-1-2-4-19(17)35-20)21-22(16-5-7-18(8-6-16)28(32)33)27(25(31)24(21)30)10-9-26-11-13-34-14-12-26/h1-8,15,22,30H,9-14H2 |
InChI Key |
PRDWTKGMTAOAFM-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1COCC[NH+]1CCN2C(C(=C(C2=O)[O-])C(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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